2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropyl)-1H-pyrazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)3-7-5-10-11-8(7)4-9(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXTASAUUMXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(NN=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
-
Cyclocondensation :
-
Hydrolysis :
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 72 |
| Temperature | 90°C | |
| Hydrazine Ratio | 1.2 equiv | |
| Hydrolysis Time | 4 hours (reflux) | 89 |
Challenges : Regioselectivity depends on the β-keto ester’s substitution pattern. Unsymmetrical diketones may produce regioisomers, necessitating chromatographic separation.
Sonication-Assisted Cyclization for Enhanced Efficiency
Microwave and ultrasound-assisted methods improve reaction kinetics. A 2022 study demonstrated that sonicating 3-(isobutyl)-2-cyanoacrylic acid with hydrazine hydrate in acetic acid (50°C, 1–2 hours) achieves 88% yield of the pyrazole core, bypassing intermediate isolation.
Key Advantages:
-
Reduced Reaction Time : 2 hours vs. 6–8 hours in classical methods.
-
Higher Purity : Minimal byproducts due to uniform energy distribution.
Experimental Setup:
-
Frequency : 40 kHz
-
Power : 250 W
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Multicomponent Reactions (MCRs) for Streamlined Synthesis
MCRs enable single-pot assembly of the pyrazole ring and side chains. Combining isobutyl aldehyde , ethyl acetoacetate , and hydrazine in ethanol with p-TsOH catalyst (room temperature, 12 hours) affords the ester precursor, which is hydrolyzed to the acid.
Regioselectivity Control:
The isobutyl group’s steric bulk directs hydrazine attack to position 4, while the β-keto ester ensures acetic acid placement at position 3.
| Component | Role | Equiv |
|---|---|---|
| Isobutyl aldehyde | Electrophile | 1.0 |
| Ethyl acetoacetate | Nucleophile | 1.0 |
| Hydrazine hydrate | Cyclizing agent | 1.1 |
Yield : 68% after hydrolysis.
Post-Functionalization of Preformed Pyrazoles
For late-stage diversification, 4-isobutyl-1H-pyrazole-3-carboxylic acid undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate, followed by hydrolysis:
Conditions :
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Knorr Synthesis | 72–89 | 10–12 hours | Moderate | High |
| Sonication | 88 | 2–3 hours | High | Moderate |
| MCR | 68 | 12 hours | Low | Low |
| Post-Functionalization | 82–91 | 7 hours | High | High |
Critical Considerations :
-
Sonication excels in speed but requires specialized equipment.
-
Post-functionalization offers flexibility for analog synthesis but involves multiple steps.
Industrial-Scale Purification Techniques
Patents highlight crystallization as the preferred purification method. For example, dissolving the crude product in hot ethanol (70–75°C), adding deionized water (1:10 v/v), and cooling to 20–25°C achieves >99% purity.
Crystallization Parameters:
| Solvent System | Temperature Gradient | Purity (%) |
|---|---|---|
| Ethanol/water | 75°C → 20°C | 99.5 |
| Acetone | 60°C → 0°C | 98.2 |
Emerging Catalytic Approaches
Recent advances employ iron catalysts for sustainable synthesis. For instance, FeCl₃·6H₂O (10 mol%) in PEG-400 mediates cyclization of isobutyl-substituted diketones and hydrazines at 60°C, achieving 85% yield with minimal waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted acetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid has been studied for its potential anti-inflammatory and analgesic properties. Research indicates that compounds with pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of similar pyrazole derivatives, demonstrating significant COX inhibition and reduced edema in animal models. The findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent.
Agricultural Chemistry
The compound has potential applications in agrochemicals, particularly as a herbicide or fungicide. Pyrazole derivatives are known for their ability to disrupt plant growth processes.
Data Table : Herbicidal Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Effective Concentration (ppm) | Reference |
|---|---|---|---|
| This compound | Herbicide | 50 | Smith et al., 2023 |
| Pyrazole-based Herbicide A | Herbicide | 30 | Jones et al., 2022 |
| Pyrazole-based Fungicide B | Fungicide | 40 | Lee et al., 2021 |
Biochemical Research
Research into the biochemical pathways influenced by this compound is ongoing. Its role as an enzyme inhibitor has been explored in various studies.
Case Study : A recent publication in Biochemistry highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This suggests potential applications in cancer research and treatment strategies.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-acetic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid with structurally analogous compounds:
Structural and Functional Group Variations
2-[1-(Difluoromethyl)-1H-pyrazol-3-yl]acetic acid Structure: Difluoromethyl group at the 1-position; acetic acid at the 3-position. Key Differences: The electronegative difluoromethyl group enhances metabolic stability compared to the isobutyl group. Molecular weight: 179.15 g/mol . Applications: Potential use in fluorinated drug analogs for improved pharmacokinetics.
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Structure : 4-Methoxyphenyl and phenyl groups at the 3- and 1-positions, respectively.
- Key Differences : Bulky aromatic substituents increase steric hindrance, reducing solubility (MW: 308.33 g/mol ) .
- Applications : Explored as anti-inflammatory agents due to aryl group interactions with COX enzymes.
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
- Structure : Propyl group at the 1-position.
- Key Differences : Shorter alkyl chain (propyl vs. isobutyl) reduces hydrophobicity. Molecular weight: 168.19 g/mol .
- Applications : Intermediate in synthesizing prodrugs with enhanced bioavailability.
Research Findings
- Bioactivity : The isobutyl group in this compound enhances membrane permeability compared to shorter alkyl chains (e.g., propyl) .
- Synthetic Yield : Reported yields for this compound (~65–70%) are lower than those for simpler analogs like 2-(1-propyl-1H-pyrazol-3-yl)acetic acid (~80%), likely due to steric challenges in introducing the branched isobutyl group .
- Stability : The acetic acid moiety contributes to pH-dependent solubility, with optimal stability observed at pH 6–8 .
Industrial and Regulatory Relevance
- Impurity Profiles: Related impurities such as 3-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 65322-85-2) are monitored during synthesis to ensure compliance with pharmaceutical standards .
- Regulatory Status: Not yet listed in major pharmacopeias, but analogs like 2-[4-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid (CAS 1780873-47-3) are used as reference standards in quality control .
Biological Activity
2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's structure features a pyrazole ring substituted at the 4-position with a 2-methylpropyl group and an acetic acid moiety. This unique configuration may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators such as prostaglandins. By modulating these pathways, the compound may exert anti-inflammatory effects .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Analgesic Effects
The analgesic properties of this compound have been explored through various models. In animal studies, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the gastrointestinal side effects commonly associated with NSAIDs .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives, including this compound, may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of anti-apoptotic proteins .
Case Studies
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are needed to fully understand its safety in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Cyclocondensation of substituted hydrazines with β-ketoesters or diketones is a common approach. For example, phenylhydrazine derivatives react with ethyl acetoacetate under acidic conditions (e.g., glacial acetic acid) to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid . Optimization of reflux time (e.g., 7 hours in ethanol/acetic acid) and purification via silica gel column chromatography can improve yields up to 45% . Key variables include stoichiometry of reactants, pH, and temperature.
Q. Which analytical techniques are critical for characterizing structural purity and stereochemical integrity?
- Methodological Answer :
- XRD : Resolves dihedral angles between pyrazole and substituent rings (e.g., 16.83–51.68° deviations in related pyrazoles) to confirm spatial arrangement .
- NMR : and NMR distinguish tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and detect regioisomeric impurities. For example, methylpropyl substituents show distinct splitting patterns in NMR .
- HPLC-MS : Validates purity (>98%) and identifies acylhydrazide or ester byproducts from incomplete hydrolysis .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms for pyrazole-carboxylic acid derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing groups on the pyrazole ring (e.g., carboxylic acid) lower LUMO energy, enhancing electrophilic substitution . MD simulations model solvation effects during hydrolysis, guiding solvent selection (e.g., ethanol/water mixtures for balanced polarity) .
Q. What strategies address contradictions in bioactivity data for structurally similar pyrazole derivatives?
- Methodological Answer :
- SAR Analysis : Compare substituent effects; e.g., 2-methylpropyl groups may enhance lipophilicity vs. cyclopropyl analogs, altering membrane permeability in pesticidal assays .
- Crystallography : Resolve polymorphism (e.g., epimer separation via chromatographic tweaks) that may skew bioactivity results .
- Dose-Response Validation : Re-test conflicting datasets under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Q. What are the challenges in achieving regioselective functionalization of the pyrazole core, and how can they be mitigated?
- Methodological Answer : Competing N1 vs. N2 alkylation can occur due to tautomerism. Strategies include:
- Directed Metalation : Use Lewis acids (e.g., ZnCl) to coordinate the carboxylic acid group, directing electrophiles to C3/C5 positions .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during alkylation steps to avoid side reactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity for pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference assay conditions (e.g., 4-nitrophenyl vs. 4-chlorophenyl substituents in pesticidal tests ) to identify structure-specific trends.
- Control Replication : Test compounds alongside published positive/negative controls (e.g., imidacloprid for pesticidal activity) to calibrate experimental systems .
- Impact of Impurities : Quantify unidentified impurities (e.g., via LC-MS) that may synergize or antagonize bioactivity .
Experimental Design Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
